

# GPR171 Expression in the Hypothalamus: A Technical Guide for Researchers

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## Abstract

G protein-coupled receptor 171 (GPR171) has emerged as a significant player in the hypothalamic regulation of energy homeostasis. This technical guide provides a comprehensive overview of GPR171, focusing on its expression, signaling, and functional role in the hypothalamus. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic targets for metabolic disorders. This document synthesizes current literature, presenting key quantitative data in structured tables, detailing experimental protocols for studying GPR171, and providing visual representations of its signaling pathway and experimental workflows.

## Introduction

The hypothalamus is a critical brain region for the regulation of fundamental physiological processes, including energy balance, food intake, and body weight.[1][2] Neuropeptidergic signaling within the hypothalamus plays a pivotal role in these processes.[1] GPR171, an orphan G protein-coupled receptor, was recently deorphanized, with the neuropeptide BigLEN identified as its endogenous ligand.[3][4][5][6] The BigLEN-GPR171 system has been shown to be a key regulator of feeding behavior and metabolism, making it an attractive target for the development of therapeutics for obesity and other metabolic diseases.[3][4] This guide provides an in-depth look at the expression and function of GPR171 in the hypothalamus.

# GPR171 Expression and Function in the Hypothalamus

GPR171 is highly expressed in several nuclei of the mouse hypothalamus, including the arcuate nucleus (ARC), paraventricular nucleus (PVN), and dorsomedial hypothalamus.[3] This distribution overlaps with the expression of its ligand, BigLEN, suggesting a localized signaling system.[3] The BigLEN-GPR171 system is implicated in the orexigenic (appetite-stimulating) pathway.[3][5]

Activation of GPR171 by BigLEN, or a small-molecule agonist, has been shown to increase food intake and body weight in mice.[7][8] Conversely, shRNA-mediated knockdown of GPR171 in the hypothalamus leads to a decrease in BigLEN signaling, resulting in reduced food intake and alterations in metabolism.[3][5][9] These findings underscore the crucial role of hypothalamic GPR171 in the central regulation of energy homeostasis.

## Quantitative Data Summary

The following tables summarize the key quantitative data from published studies on GPR171 in the hypothalamus.

Table 1: Ligand Binding and Receptor Signaling

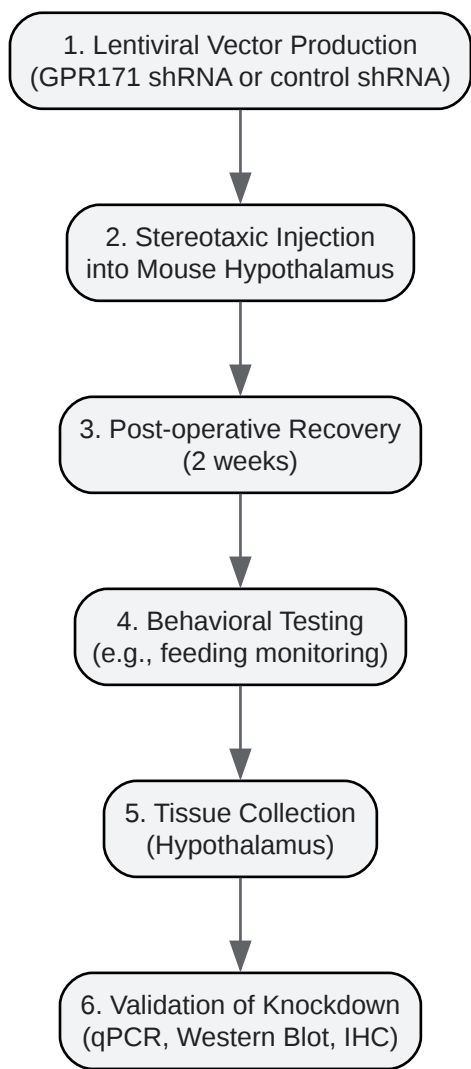
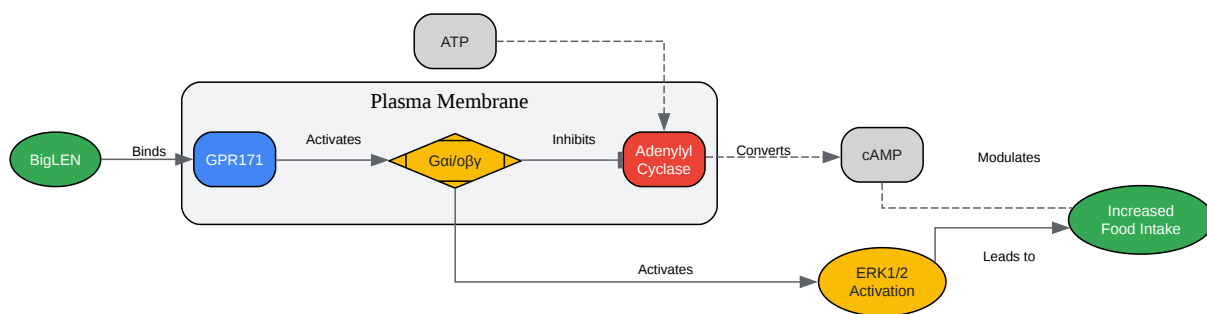
Parameter	Value	Species/System	Reference
BigLEN Binding in Hypothalamic Membranes (WT mice)	1.3 ± 0.03 pmoles/mg	Mouse	[3]
BigLEN Binding in Hypothalamic Membranes (proSAAS-KO mice)	1.8 ± 0.06 pmoles/mg	Mouse	[3]
BigLEN-stimulated G protein signaling (WT mice)	165% of basal	Mouse	[3]
BigLEN-stimulated G protein signaling (proSAAS-KO mice)	175% of basal	Mouse	[3]
MS0015203 IC50 for [ <sup>125</sup> I]Tyr-b-LEN displacement	~1 μM	Rat Hypothalamic Membranes	[10]

Table 2: Effects of GPR171 Modulation on Feeding Behavior

Intervention	Effect on Food Intake	Species	Reference
Hypothalamic GPR171 shRNA knockdown	>90% reduction (in combination with BigLEN neutralization)	Mouse	[3]
Peripheral injection of MS0015203 (GPR171 agonist)	Increased food intake	Mouse	[7]
Intracerebroventricular administration of BigLEN antibodies	Decreased food intake	Mouse	[11]

## GPR171 Signaling Pathway

GPR171 is a G $\alpha$ /o-coupled receptor.[3][4] Upon binding of its ligand, BigLEN, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The G $\alpha$ /o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] The G $\beta\gamma$  subunits can modulate other downstream effectors, such as ion channels and kinases. The activation of the ERK1/2 signaling pathway has also been observed following GPR171 stimulation.[4]



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